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2-Hydroxy-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid
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Overview
Description
2-Hydroxy-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid is a complex organic compound that features a benzoic acid core substituted with a hydroxyl group and a pyrrolidinylcarbonylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidinylcarbonyl Intermediate: This step involves the reaction of pyrrolidine with an appropriate acyl chloride to form the pyrrolidinylcarbonyl intermediate.
Coupling with Benzoic Acid Derivative: The intermediate is then coupled with a benzoic acid derivative that has a hydroxyl group at the 2-position. This coupling can be achieved using a variety of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the pyrrolidinylcarbonyl moiety can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) can be used.
Reduction: Reagents like NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminium hydride) are commonly employed.
Substitution: Electrophilic reagents such as halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃) can be used under acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-Hydroxy-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs due to its potential biological activity.
Biological Studies: The compound can be used to study enzyme interactions and receptor binding due to its unique structure.
Industrial Applications: It can be used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The hydroxyl and carbonyl groups in the compound can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The aromatic ring can also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity.
Comparison with Similar Compounds
2-Hydroxybenzoic acid (Salicylic acid): Shares the hydroxyl and carboxyl groups but lacks the pyrrolidinylcarbonyl moiety.
4-(3-Pyrrolidinylcarbonyl)benzoic acid: Lacks the hydroxyl group at the 2-position.
Uniqueness: 2-Hydroxy-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid is unique due to the combination of the hydroxyl group, the benzoic acid core, and the pyrrolidinylcarbonyl moiety. This combination provides a distinct set of chemical properties and potential biological activities that are not present in the similar compounds listed above.
Properties
IUPAC Name |
2-hydroxy-4-[3-(pyrrolidine-1-carbonyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c20-16-11-13(6-7-15(16)18(22)23)12-4-3-5-14(10-12)17(21)19-8-1-2-9-19/h3-7,10-11,20H,1-2,8-9H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEDZGPMADPRQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692095 |
Source
|
Record name | 3-Hydroxy-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50692095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261940-85-5 |
Source
|
Record name | 3-Hydroxy-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50692095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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